molecular formula C11H14N2O2 B8625366 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine

5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B8625366
M. Wt: 206.24 g/mol
InChI Key: CSMYEPGLRJIPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound that features an oxazoline ring with an amino group and a benzyloxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminoethanol with benzyloxymethyl chloride in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 60°C

    Reaction Time: 4-8 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazoline ring can be reduced to form corresponding amines.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted oxazolines with different functional groups.

Scientific Research Applications

5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazoline ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-2-oxazoline
  • 2-Amino-5-phenyl-2-oxazoline
  • 2-Amino-5-(methoxymethyl)-2-oxazoline

Uniqueness

5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O2/c12-11-13-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13)

InChI Key

CSMYEPGLRJIPBS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-benzyloxymethyl-oxirane and sodium hydrogen cyanamide according to the procedures employed for the preparation of the compound in Step 2 of Example 1.
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